4-Methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide is a complex organic compound with significant potential in scientific research. This compound is characterized by its unique molecular structure and specific functional groups that contribute to its chemical behavior.
This compound belongs to the class of benzamides and contains multiple functional groups, including a trichloroethyl moiety and a phenyldiazenyl group. Its classification as a thioamide further highlights its potential reactivity and applications in various chemical reactions.
The synthesis of 4-Methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide typically involves multi-step organic synthesis techniques. A common approach includes:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Technical aspects such as temperature control, solvent choice, and reaction time are critical for optimizing yield and minimizing by-products during synthesis. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor progress and confirm product identity.
The molecular structure of 4-Methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide can be represented using various structural formulas:
InChI=1S/C17H16Cl3NOS/c1-11-3-7-13(8-4-11)15(22)21-16(17(18,19)20)23-14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H,21,22)
N(C(c1ccc(cc1)C)=O)C(C(Cl)(Cl)Cl)Sc1ccc(cc1)C
The compound's molecular weight is calculated at approximately 388.74 g/mol with an exact mass of 387.001818 g/mol . The presence of multiple chlorine atoms suggests significant reactivity and potential applications in synthesis.
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reaction mechanisms and conditions is essential for predicting outcomes and yields in synthetic applications involving this compound.
The mechanism of action for 4-Methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide primarily revolves around its interactions with biological targets or other chemical species.
Detailed studies on the mechanism would require experimental data from biological assays or computational modeling to elucidate specific interactions.
Physical properties such as melting point, boiling point, solubility, and appearance are critical for practical applications:
Chemical properties include stability under various conditions (light, heat), reactivity with other substances (acids, bases), and potential degradation pathways.
Relevant analytical data should be collected through experiments designed to assess these properties comprehensively.
The compound has potential applications in various fields:
Further research into these applications is warranted to fully explore the compound's potential benefits in scientific research and industry.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0